molecular formula C22H22N2O3 B1613355 2-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-47-2

2-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1613355
CAS No.: 898761-47-2
M. Wt: 362.4 g/mol
InChI Key: AHVODIBTTMXIJJ-UHFFFAOYSA-N
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Description

2-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CBD) is a type of organic compound that is widely used in a variety of scientific research applications, particularly in the fields of biochemistry and physiology. CBD is an important component of many laboratory experiments, and is commonly used to study the structure and function of proteins, enzymes, and other biological molecules. CBD is also used to study the mechanisms of action of various drugs and other compounds on biological systems.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds using 1,4-dioxa-8-azaspiro[4.5]decan derivatives demonstrates innovative approaches in creating potential biolubricants and pharmaceuticals. For instance, novel compounds derived from oleic acid, featuring 1,4-dioxa-spiro[4.5]decan structures, have been explored for their potential as biolubricants, indicating a sustainable approach to developing environmentally friendly lubricants with desirable physicochemical properties (Kurniawan et al., 2017).

Antitubercular Drug Candidates

Structural elucidation studies have provided insights into the antitubercular properties of benzothiazinone derivatives, including the detailed structural analysis of promising drug candidates. Such compounds show promise in treating tuberculosis, with specific studies focusing on the crystallographic and dynamic aspects of these molecules (Richter et al., 2022).

Pharmacological Evaluation

The pharmacological evaluation of spirocyclic derivatives has led to the discovery of compounds with significant biological activities, including antiviral and nematicidal properties. These evaluations help in identifying potential therapeutic agents for various diseases (Apaydın et al., 2020).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes represents a novel approach in creating scaffolds for drug discovery, offering a new avenue for the development of therapeutics with unique structural features (Chalyk et al., 2017).

Antioxidant, Anticancer, and Photoprotective Effects

Research into 1,2,3-triazole-benzophenone derivatives has revealed their potential in offering sun protection, antioxidant properties, and antiproliferative activity against melanoma cells, highlighting the multifaceted applications of benzophenone derivatives in dermatological and cancer research (Dias et al., 2021).

Properties

IUPAC Name

2-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c23-15-19-5-1-2-7-20(19)21(25)18-6-3-4-17(14-18)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVODIBTTMXIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643299
Record name 2-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-47-2
Record name Benzonitrile, 2-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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